Tropine 2-(phenylthio)butanoate oxalate salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

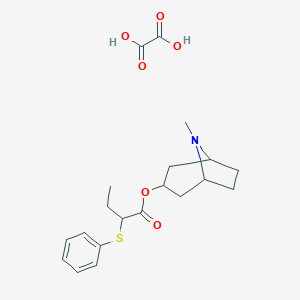

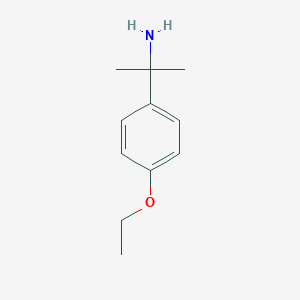

Tropine 2-(phenylthio)butanoate oxalate salt, also known as SM32, is a potent analgesic . It has an empirical formula of C18H25NO2S · C2H2O4 and a molecular weight of 409.50 . It is known to cause an increased release of acetylcholine at central muscarinic synapses .

Molecular Structure Analysis

The SMILES string for this compound isOC(=O)C(O)=O.CCC(Sc1ccccc1)C(=O)O[C@@H]2C[C@@H]3CCC@HN3C . The InChI is 1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6)/t13-,14+,15+,17?; . Physical and Chemical Properties Analysis

This compound has a molecular weight of 409.50 . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Sorption and Interaction with Soil and Minerals

The interaction of chemical compounds like Tropine 2-(phenylthio)butanoate oxalate salt with soil and minerals is critical in understanding their environmental impact and mobility. A study by Werner, Garratt, and Pigott (2012) discussed the sorption of phenoxy herbicides to soil, organic matter, and minerals. The research highlighted that soil organic matter and iron oxides are significant sorbents for such compounds, indicating that this compound might have similar interactions with soil components, which could influence its stability and distribution in the environment Werner, Garratt, & Pigott, 2012.

Metabolic Engineering in Plant Species

The use of metabolic engineering to enhance the production of alkaloids in plants has significant implications for compounds like this compound. Palazón, Navarro‐Ocaña, Hérnandez-Vázquez, and Mirjalili (2008) detailed how metabolic engineering techniques can improve the production of tropane alkaloids, focusing on scopolamine. This research suggests that similar techniques could potentially be applied to optimize the production of this compound in plant species, enhancing its availability for various applications Palazón, Navarro‐Ocaña, Hérnandez-Vázquez, & Mirjalili, 2008.

Therapeutic and Biological Relevance

This compound, like other compounds, may interact with biological systems in ways that are therapeutically relevant. Hecht (2000) discussed the inhibition of carcinogenesis by isothiocyanates, emphasizing the potential of natural and synthetic compounds to act as chemopreventive agents. This suggests that this compound could also have chemopreventive properties, given its structural characteristics Hecht, 2000.

Nutritional Treatment and Biochemical Studies

Compounds like this compound might be involved in nutritional treatments and have impacts on biochemical pathways. Badawy (2013) reviewed the novel nutritional treatment for manic and psychotic disorders, focusing on amino acid depletion studies. This indicates that understanding the biochemical pathways and interactions of this compound could lead to new therapeutic approaches or nutritional treatments Badawy, 2013.

Interaction with Amino Acids and Microbiome

The interaction of chemical compounds with amino acids and the microbiome is an area of significant interest in scientific research. Grifka-Walk, Jenkins, and Kominsky (2021) reviewed the intra-kingdom signaling molecule tryptophan, emphasizing its metabolic pathways and implications in host and microbiome interactions. This suggests that this compound could similarly interact with amino acids and influence microbiome dynamics Grifka-Walk, Jenkins, & Kominsky, 2021.

Mécanisme D'action

Target of Action

Tropine 2-(phenylthio)butanoate oxalate salt primarily targets central muscarinic synapses . These synapses play a crucial role in the transmission of signals in the nervous system, particularly in the brain and spinal cord.

Mode of Action

This compound interacts with its targets by causing an increased release of acetylcholine . Acetylcholine is a neurotransmitter, a chemical messenger that transmits signals across nerve synapses. This increased release of acetylcholine leads to changes in the activity of the central muscarinic synapses.

Result of Action

The primary result of the action of this compound is its potent analgesic effect . This means it can relieve pain effectively. This effect is likely due to the increased activity at the central muscarinic synapses caused by the increased release of acetylcholine.

Analyse Biochimique

Biochemical Properties

Tropine 2-(phenylthio)butanoate oxalate salt is known to cause an increased release of acetylcholine at central muscarinic synapses

Cellular Effects

It is known to influence neurotransmission by increasing the release of acetylcholine , which could potentially impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the increased release of acetylcholine at central muscarinic synapses This suggests that it may interact with acetylcholine receptors, potentially influencing their activation or inhibition

Propriétés

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylsulfanylbutanoate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBVWGGNICLTMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC1CC2CCC(C1)N2C)SC3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)

![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B117764.png)